5-Amino-8-((p-aminophenyl)azo)-2-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-8-((p-aminophenyl)azo)-2-naphthalenesulfonic acid: is an organic compound with the molecular formula C16H14N4O3S . It is a derivative of naphthalene and contains both amino and sulfonic acid functional groups. This compound is known for its vibrant color and is commonly used as a dye intermediate in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-8-((p-aminophenyl)azo)-2-naphthalenesulfonic acid typically involves the diazotization of p-phenylenediamine followed by coupling with 5-amino-2-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in a continuous process. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as an intermediate in the synthesis of dyes and pigments. Its ability to form stable azo bonds makes it valuable in the production of azo dyes .
Biology: In biological research, the compound is used as a staining agent due to its strong color properties. It helps in visualizing cellular components under a microscope .
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are explored for their potential antimicrobial and anticancer properties .
Industry: In the industrial sector, it is used in the manufacturing of textiles, leather, and paper products. Its role as a dye intermediate makes it crucial in producing various colored materials .
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable azo bonds. These bonds are responsible for the vibrant colors observed in azo dyes. The molecular targets include various substrates that can undergo diazotization and coupling reactions. The pathways involved are primarily related to the formation and stabilization of the azo bond .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
- 2-Amino-5-nitrobenzenesulfonic acid
- 1-Amino-2-naphthol-4-sulfonic acid
Comparison: Compared to these similar compounds, 5-Amino-8-((p-aminophenyl)azo)-2-naphthalenesulfonic acid is unique due to its specific substitution pattern and the presence of both amino and sulfonic acid groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
85-77-8 |
---|---|
Molekularformel |
C16H14N4O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
5-amino-8-[(4-aminophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N4O3S/c17-10-1-3-11(4-2-10)19-20-16-8-7-15(18)13-6-5-12(9-14(13)16)24(21,22)23/h1-9H,17-18H2,(H,21,22,23) |
InChI-Schlüssel |
ICZLQBIBMJQZRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.